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molecular formula C30H54 B1670506 1,2-Didodecylbenzene CAS No. 39888-70-5

1,2-Didodecylbenzene

Cat. No. B1670506
M. Wt: 414.7 g/mol
InChI Key: WJECKFZULSWXPN-UHFFFAOYSA-N
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Patent
US08138355B2

Procedure details

1,2-Didodecylbenzene was synthesized with reference to the method described in “Synthesis”, 1993, pp. 387-390 from 1,2-dichlorobenzene and n-dodecylmagnesium bromide as follows.
Name
n-dodecylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].Cl[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1Cl>>[CH2:1]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
n-dodecylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)[Mg]Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in “Synthesis”, 1993

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=C(C=CC=C1)CCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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